Cytotoxicity Profile: Prenylterphenyllin Exhibits 2.8-Fold Lower Potency than 4′′-Deoxyprenylterphenyllin Against KB3-1 Cells
Prenylterphenyllin demonstrates measurable but moderate cytotoxic activity against human epidermoid carcinoma KB3-1 cells relative to its direct dehydroxyl analogs. This head-to-head comparison from the same study establishes that the 4′′-hydroxy group is not essential for cytotoxicity and that its removal actually enhances potency [1]. This finding is critical for procurement decisions involving SAR studies where potency ranking within an analog series is the primary selection criterion.
| Evidence Dimension | Cytotoxic activity against KB3-1 cells |
|---|---|
| Target Compound Data | IC50 = 8.5 µg/mL |
| Comparator Or Baseline | 4′′-deoxyprenylterphenyllin (IC50 = 3.0 µg/mL); 4′′-deoxyisoterprenin (IC50 = 2.5 µg/mL); 4′′-deoxyterprenin (IC50 = 4.5 µg/mL) |
| Quantified Difference | 2.8-fold less potent than 4′′-deoxyprenylterphenyllin; 3.4-fold less potent than 4′′-deoxyisoterprenin |
| Conditions | Human epidermoid carcinoma KB cells (KB3-1); MTT assay or similar viability assay; compounds isolated from Aspergillus candidus IF10 culture |
Why This Matters
Procurement for SAR studies should prioritize prenylterphenyllin as the 4′′-hydroxylated baseline compound against which dehydroxyl analogs show 2.8- to 3.4-fold enhanced potency.
- [1] Wei H, Inada H, Hayashi A, Higashimoto K, Pruksakorn P, Kamada S, Arai M, Ishida S, Kobayashi M. Prenylterphenyllin and its dehydroxyl analogs, new cytotoxic substances from a marine-derived Fungus Aspergillus candidus IF10. J Antibiot (Tokyo). 2007;60(9):586-590. doi:10.1038/ja.2007.75. PMID: 17917243. View Source
